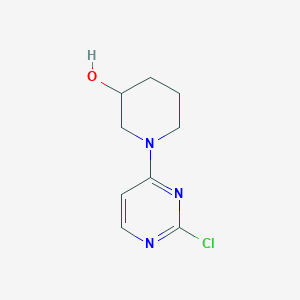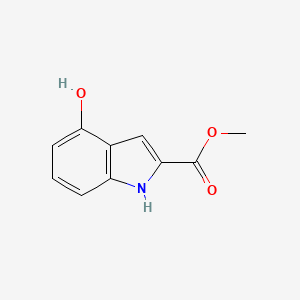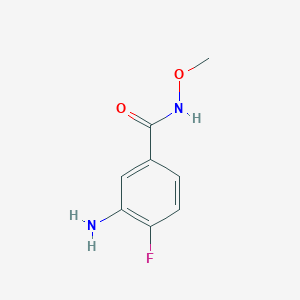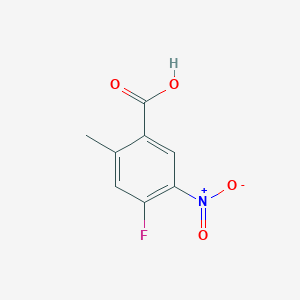![molecular formula C9H7N3O3 B1344182 2-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-YL]-acetic acid CAS No. 761390-89-0](/img/structure/B1344182.png)
2-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-YL]-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Several studies focus on the synthesis of novel compounds that contain the 1,2,4-oxadiazole moiety, highlighting the versatility and potential of these compounds in various chemical reactions and potential applications. For instance, Karpina et al. (2019) developed methods for synthesizing novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, aiming to explore their biological properties. The synthesis involves a series of reactions starting from commercially available chloropyridine-carboxylic acids, demonstrating the compounds' potential in yielding derivatives with interesting biological activities (Karpina et al., 2019).
Biological and Pharmacological Activities
Research also explores the biological and pharmacological potentials of 1,2,4-oxadiazole derivatives. Salimon et al. (2011) synthesized 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, evaluating its antimicrobial activity. Their findings indicate significant antimicrobial properties, suggesting potential applications in developing new antimicrobial agents (Salimon et al., 2011).
Anticancer Activity
The synthesis and evaluation of 1,3,4-oxadiazoles and their derivatives have been of interest due to their potential anticancer activities. For example, Redda and Gangapuram (2007) reported on the synthesis of 1,3,4-oxadiazolyl tetrahydropyridines and studied their anti-cancer activities, indicating the potential of these compounds in cancer treatment strategies (Redda & Gangapuram, 2007).
Luminescent Properties
Pyridylthiazoles, compounds closely related to the 2-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-YL]-acetic acid structure, have been studied for their highly luminescent properties, indicating potential applications in material science, such as in metal sensing and laser dyes due to their high fluorescence quantum yields and large Stokes shift values (Grummt et al., 2007).
Eigenschaften
IUPAC Name |
2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c13-8(14)5-7-11-9(12-15-7)6-3-1-2-4-10-6/h1-4H,5H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRKUXPVMUVSMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-YL]-acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


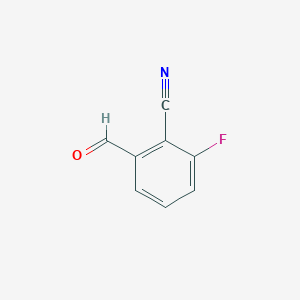
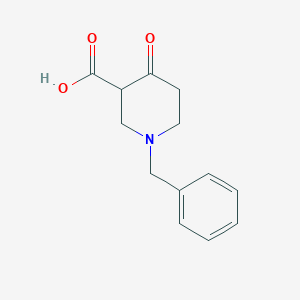

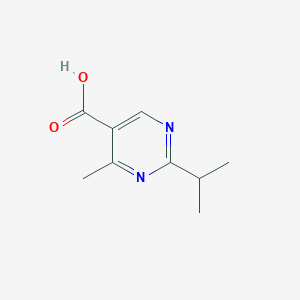
![6-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B1344108.png)


